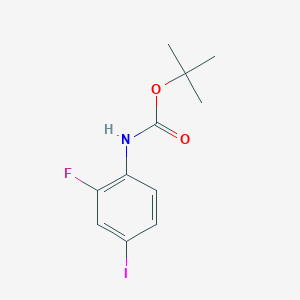

叔丁基N-(2-氟-4-碘苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl N-(2-fluoro-4-iodophenyl)carbamate is a chemical entity that can be utilized as an intermediate in the synthesis of various organic molecules. While the specific compound is not directly discussed in the provided papers, related carbamate compounds and their synthesis, properties, and applications are extensively studied.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves the reaction of alcohols with isocyanates or the use of carbamoyl chlorides. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate was synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction steps . Similarly, the synthesis of tert-butyl hypofluorite, a related compound, was achieved by reacting elemental fluorine with tert-butyl alcohol . These methods could potentially be adapted for the synthesis of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate.

Molecular Structure Analysis

The molecular structure of carbamate derivatives is characterized by the presence of a carbamate group (R1NHCOOR2). The structure and properties of these compounds can be studied using various spectroscopic techniques, such as NMR, IR, and mass spectrometry, as well as X-ray crystallography 10. For instance, tert-butyl N-(thiophen-2yl)carbamate's structure was investigated using vibrational frequency analysis and DFT studies . These techniques could be applied to determine the molecular structure of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate.

Chemical Reactions Analysis

Carbamate compounds participate in various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared and used as N-(Boc) nitrone equivalents in reactions with organometallics . The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was performed using lipase-catalyzed transesterification . These reactions highlight the versatility of carbamates in organic synthesis, which could be relevant for the chemical reactions of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate derivatives can vary widely depending on their structure. For example, the thermally activated delayed fluorescence materials based on tert-butyl carbazole derivatives showed tunable energy gaps between singlet and triplet states . The stability and reactivity of tert-butyl hypofluorite were characterized by its resistance to aqueous hydrolysis and its ability to add to olefins . These studies provide insights into the potential properties of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate, such as stability, reactivity, and photophysical properties.

科学研究应用

生物活性化合物的合成:

- 赵、郭、兰和徐(2017 年)证明叔丁基5-氨基-4((2-(二甲氨基)乙基)(甲基)氨基)-2甲氧苯基)氨基甲酸酯(一种相关化合物)是合成奥希替尼(AZD9291)等生物活性化合物的中间体 (Zhao, Guo, Lan, & Xu, 2017)。

在氨基甲酸酯合成中的作用:

- 奥尔蒂斯、吉哈罗和尤斯(1999 年)研究了使用叔丁基氨基甲酸酯衍生物合成氨基甲酸酯,突出了这些化合物在合成功能化氨基甲酸酯方面的多功能性 (Ortiz, Guijarro, & Yus, 1999)。

涉及羰基的晶体结构:

- Baillargeon 等人(2017 年)探索了叔丁基氨基甲酸酯等衍生物的晶体结构,揭示了涉及羰基的氢键和卤素键等重要相互作用 (Baillargeon 等,2017)。

化学选择性转化:

- Sakaitani 和 Ohfune(1990 年)使用叔丁基二甲基甲硅烷基氨基甲酸酯研究了氨基保护基团的化学选择性转化,展示了这些化合物的化学适应性 (Sakaitani & Ohfune, 1990)。

碳环类似物的合成:

- Ober、Marsch、Harms 和 Carell(2004 年)专注于使用叔丁基 N-(取代)氨基甲酸酯合成 2'-脱氧核苷酸的碳环类似物,表明它们在核苷酸类似物合成中的重要性 (Ober, Marsch, Harms, & Carell, 2004)。

神经学研究的放射性配体合成:

- Snyder 等人(1995 年)使用叔丁基氨基甲酸酯衍生物合成了与 GABAA 受体复合物相关的氯离子通道的神经配体,强调了它们在神经学研究中的用途 (Snyder 等,1995)。

大气中 CO2 固定:

- Takeda、Okumura、Tone、Sasaki 和 Minakata(2012 年)开发了一种使用叔丁基次碘酸盐和不饱和胺在大气中固定 CO2 的方法,以有效地生产环状氨基甲酸酯 (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012)。

有机合成中的脱保护:

- Li 等人(2006 年)利用水性磷酸对叔丁基氨基甲酸酯进行脱保护,证明了它们在合成化学中的作用 (Li 等,2006)。

属性

IUPAC Name |

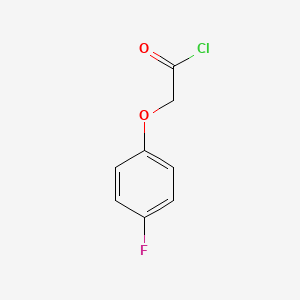

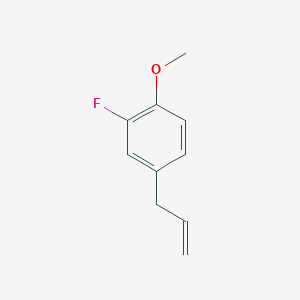

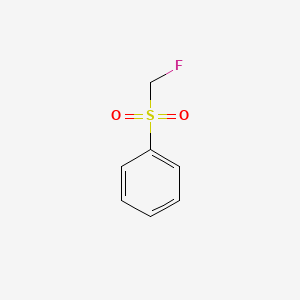

tert-butyl N-(2-fluoro-4-iodophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMNEDDPZQDRRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375739 |

Source

|

| Record name | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |

CAS RN |

886497-72-9 |

Source

|

| Record name | 1,1-Dimethylethyl N-(2-fluoro-4-iodophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)